REACTION_CXSMILES
|
[CH:1]([NH:4][CH3:5])([CH3:3])[CH3:2].N[CH2:7][C@@H:8]1CC[CH2:10][N:9]1CC>>[CH3:5][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:7][CH2:8][NH:9][CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC[C@H]1N(CCC1)CC
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
844.7 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |